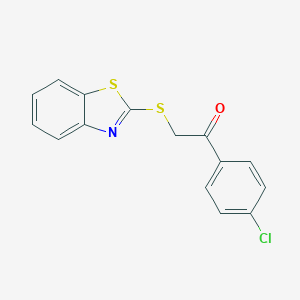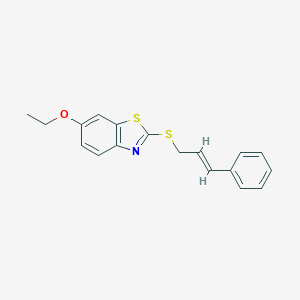![molecular formula C8H6N4O2S2 B427721 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine CAS No. 353256-64-1](/img/structure/B427721.png)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Wissenschaftliche Forschungsanwendungen
Implications in Medicinal Chemistry
Research has indicated the importance of heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, in medicinal chemistry due to their extensive pharmacological activities. These compounds are known for their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The structurally specific heterocycles of nitroimidazoles, to which the discussed compound is related, have been widely studied for their potential applications in drugs, diagnostics, and pathological probes, showing active roles against cancers, microbial infections, parasites, and more. The presence of toxophoric N2C2S moiety in thiadiazole derivatives contributes significantly to their biological efficacy, suggesting the potential of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine in similar applications (Mishra et al., 2015); (Li et al., 2018).
Biological Significance
The synthetic and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds has been a subject of study due to their varied biological activity against different fungal and bacterial strains. Thiadiazoles are considered critical pharmacological scaffolds with known leishmanicidal and antimalarial activities. These activities emphasize the importance of structural and synthetic exploration of thiadiazole derivatives, including this compound, for developing novel therapeutic agents with potential antiparasitic applications (Yusuf & Jain, 2014); (Tahghighi & Babalouei, 2017).
Chemical Synthesis and Reactivity
The synthesis and reactivity of thiadiazole compounds have been a focal point due to their extensive use in organic synthesis, pharmaceuticals, and other biological applications. Thiadiazoles serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents, highlighting their versatile chemical properties. This diverse range of applications underscores the importance of further exploration into the synthesis and potential biological activities of thiadiazole derivatives like this compound, which could lead to the development of novel compounds with enhanced efficacy and safety profiles (Asif, 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a 1,3,4-thiadiazole unit, have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Mode of Action
It is known that the compound is synthesized via a two-step protocol, involving the initial synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole followed by alkylation of 7-mercapto-4-methylcoumarin .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole unit have been associated with a variety of bioactive compounds .
Result of Action
Compounds with a 1,3,4-thiadiazole unit have shown various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Eigenschaften
IUPAC Name |
2-methyl-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S2/c1-5-10-11-8(15-5)16-7-6(12(13)14)3-2-4-9-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMNTVFDQCRUMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Carboxymethyl)sulfanyl]-1-(2-oxo-2-phenylethyl)pyridinium](/img/structure/B427638.png)
![2-[2-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]-1-(3-methoxyphenyl)ethanone](/img/structure/B427639.png)
![1-Methyl-4-[(3,4,5-trimethoxyanilino)methyl]pyridinium](/img/structure/B427641.png)

![3-(4-nitrophenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium](/img/structure/B427643.png)

![N-{4-[2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)carbohydrazonoyl]phenyl}acetamide](/img/structure/B427649.png)





![4-[4-(2-hydroxyethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427659.png)
![4-[3-(Isopropylamino)-2-hydroxypropoxy]coumarin](/img/structure/B427660.png)